1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound with a molecular formula of C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is characterized by the presence of a pyridine ring attached to an imino group and a thiolanone ring. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar biological activities.
Thiolane derivatives: Compounds with a thiolane ring may exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-pyridin-3-yliminothiolane 1-oxide |
InChI |
InChI=1S/C9H12N2OS/c12-13(6-1-2-7-13)11-9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |
InChI Key |
QZNKRYZBBQSNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CN=CC=C2)(=O)C1 |
Origin of Product |
United States |
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